molecular formula C18H15N3O B5878793 2-(2-Naphthalen-1-yloxyethyl)benzotriazole

2-(2-Naphthalen-1-yloxyethyl)benzotriazole

Cat. No.: B5878793
M. Wt: 289.3 g/mol
InChI Key: FEQJUTCQIZFTTR-UHFFFAOYSA-N
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Description

2-(2-Naphthalen-1-yloxyethyl)benzotriazole is a compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their versatile applications in various fields, including medicinal chemistry, material science, and industrial applications. This compound, in particular, features a naphthalene moiety linked to a benzotriazole core through an ethoxy bridge, which imparts unique physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Naphthalen-1-yloxyethyl)benzotriazole typically involves the reaction of 2-naphthol with 2-chloroethylbenzotriazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Naphthalen-1-yloxyethyl)benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2-Naphthalen-1-yloxyethyl)benzotriazole has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-(2-Naphthalen-1-yloxyethyl)benzotriazole involves its interaction with various molecular targets. The benzotriazole moiety can form strong π-π stacking interactions and hydrogen bonds with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

    Benzotriazole: The parent compound, known for its corrosion inhibition properties.

    2-(2-Naphthalen-1-yloxyethyl)benzimidazole: Similar structure but with a benzimidazole core.

    2-(2-Naphthalen-1-yloxyethyl)benzothiazole: Similar structure but with a benzothiazole core.

Uniqueness: 2-(2-Naphthalen-1-yloxyethyl)benzotriazole is unique due to its specific combination of the naphthalene and benzotriazole moieties, which imparts distinct physicochemical properties and a broad range of applications in various fields .

Properties

IUPAC Name

2-(2-naphthalen-1-yloxyethyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-2-8-15-14(6-1)7-5-11-18(15)22-13-12-21-19-16-9-3-4-10-17(16)20-21/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQJUTCQIZFTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCN3N=C4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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